

Application Notes and Protocols for 4-Pyridineethanesulfonic Acid in Enzyme Kinetics Assays

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Compound of Interest

Compound Name: 4-Pyridineethanesulfonic acid

Cat. No.: B103924

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Introduction

4-Pyridineethanesulfonic acid (P4S), also known as 2-(4-pyridyl)ethanesulfonic acid, is a heterocyclic compound that has found a niche application in the field of enzyme kinetics. While not as commonly employed as other buffering agents or substrates, its unique structure as a sulfonated pyridine derivative makes it a specific substrate for a particular class of enzymes. These application notes provide detailed information on the use of P4S in enzyme kinetics assays, focusing on its role as a substrate for alkanesulfonate monooxygenases. Additionally, its potential, though limited, application as a buffer is discussed.

Physicochemical Properties

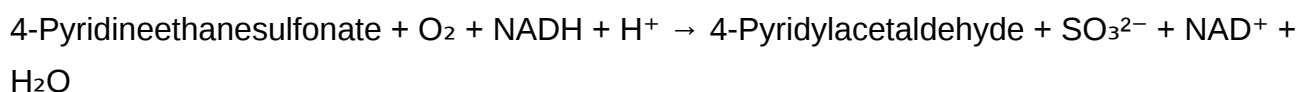
A summary of the key physicochemical properties of **4-Pyridineethanesulfonic acid** is presented in the table below.

Property	Value	Reference
CAS Number	53054-76-5	[1][2]
Molecular Formula	C ₇ H ₉ NO ₃ S	[2]
Molecular Weight	187.22 g/mol	[2]
Predicted pKa	~1.31	[1]
Appearance	White to almost white crystalline powder	[1]

Application 1: Substrate for Alkanesulfonate Monooxygenase

The primary and most well-documented application of **4-Pyridineethanesulfonic acid** in enzyme kinetics is as a substrate for bacterial alkanesulfonate monooxygenase enzymes, such as SsuD from *Escherichia coli* and MsuD from *Pseudomonas fluorescens*. [1] These enzymes are crucial for bacterial sulfur acquisition, catalyzing the oxygen-dependent cleavage of the carbon-sulfur bond in a wide range of organosulfonates to release sulfite, which can then be assimilated by the cell. [3]

The enzymatic reaction involves the monooxygenase (SsuD or MsuD) and an NADH:FMN oxidoreductase (SsuE or MsuE) that provides the reduced flavin mononucleotide (FMNH₂) required for catalysis. [3] The overall reaction is as follows:



The activity of alkanesulfonate monooxygenase with P4S as a substrate can be monitored by detecting the production of sulfite.

Experimental Protocol: Assay for Alkanesulfonate Monooxygenase Activity using P4S

This protocol is adapted from methods used for similar flavin-dependent monooxygenases and is designed for the spectrophotometric determination of sulfite production using Ellman's

reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB).[4]

Materials:

- **4-Pyridineethanesulfonic acid (P4S)**
- Alkanesulfonate monooxygenase (SsuD or MsuD)
- NADH:FMN oxidoreductase (SsuE or MsuE)
- NADH
- Flavin mononucleotide (FMN)
- Bovine Serum Albumin (BSA)
- Tris-HCl buffer (e.g., 25 mM, pH 9.1)
- Ellman's reagent (DTNB) solution
- Sodium sulfite (for standard curve)
- 96-well microplate
- Microplate reader

Assay Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of P4S in water.
 - Prepare stock solutions of NADH and FMN in buffer.
 - Prepare a stock solution of DTNB in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).
 - Prepare a series of sodium sulfite standards of known concentrations in the assay buffer for generating a standard curve.

- Reaction Mixture Setup:
 - In a 96-well microplate, prepare the reaction mixture containing:
 - Tris-HCl buffer (25 mM, pH 9.1)
 - NADH (e.g., 1 mM)
 - FMN (e.g., 3 μ M)
 - BSA (e.g., 0.01% w/v)
 - Varying concentrations of P4S (to determine kinetic parameters)
 - Alkanesulfonate monooxygenase (e.g., 300 nM)
 - Include controls lacking the enzyme or the substrate to account for any background reactions.
- Initiation of the Reaction:
 - Initiate the reaction by adding the NADH:FMN oxidoreductase (e.g., 100 nM) to the reaction mixture.
- Incubation:
 - Incubate the reaction at a constant temperature (e.g., 30°C).
- Sulfite Detection:
 - At various time points, take aliquots of the reaction mixture and add them to the DTNB solution.
 - The reaction between sulfite and DTNB produces 2-nitro-5-thiobenzoate (TNB^{2-}), which has a strong absorbance at 412 nm.
 - Measure the absorbance at 412 nm using a microplate reader.
- Data Analysis:

- Generate a standard curve of absorbance at 412 nm versus sulfite concentration using the sodium sulfite standards.
- Determine the concentration of sulfite produced in each reaction from the standard curve.
- Calculate the initial reaction velocities (V_0) at each P4S concentration.
- Plot the initial velocities against the P4S concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, K_m and V_{max} .

Quantitative Data

While specific kinetic parameters for **4-Pyridineethanesulfonic acid** are not readily available in the cited literature, the following table provides comparative data for the activity of MsuD from *P. fluorescens* with other short-chain alkanesulfonates.^[1]

Substrate	Specific Activity ($\mu\text{mol min}^{-1} \mu\text{mol enzyme}^{-1}$)
Methanesulfonate (C_1)	26 ± 2
Pentanesulfonate (C_5)	Not Reported
Octanesulfonate (C_8)	Not Reported

Researchers should experimentally determine the K_m and V_{max} for **4-Pyridineethanesulfonic acid** with their specific enzyme preparation.

Application 2: Buffering Agent (Limited Application)

Due to its sulfonic acid group, **4-Pyridineethanesulfonic acid** is a strong acid. The predicted pK_a of P4S is approximately 1.31.^[1] A buffer is most effective at a pH close to its pK_a . Therefore, P4S would only function as an effective buffer in a highly acidic environment (pH range of approximately 0.3 to 2.3).

Most enzyme assays are conducted at or near physiological pH (pH 6-8) to ensure optimal enzyme activity and stability. The very low pK_a of P4S makes it unsuitable as a buffering agent for the vast majority of enzyme kinetics studies.

Protocol for Preparation of a P4S Buffer (for low pH applications)

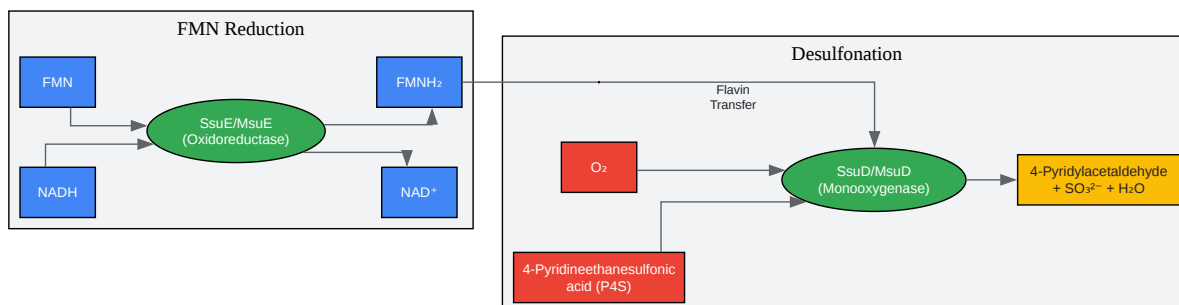
Should an application require a buffer in the very low pH range, a P4S buffer can be prepared as follows:

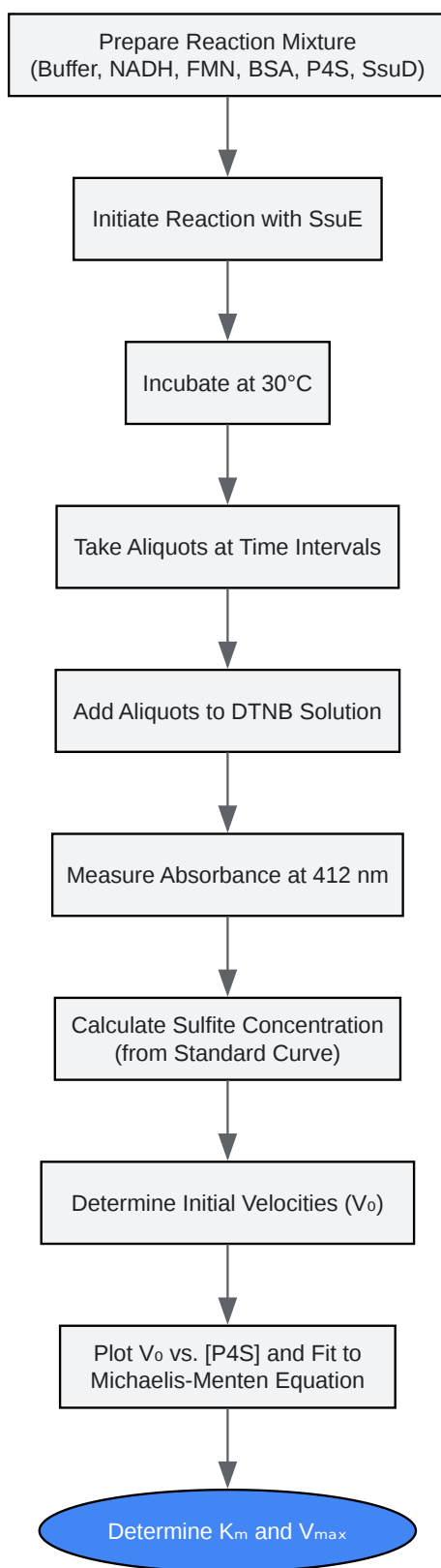
- Prepare a stock solution of **4-Pyridineethanesulfonic acid** (e.g., 0.1 M) in deionized water.
- Adjust the pH of the solution to the desired value (e.g., between 1.0 and 2.0) by adding a strong base, such as sodium hydroxide (NaOH), while monitoring with a calibrated pH meter.
- Bring the solution to the final desired volume with deionized water.

Note: The strong acidic nature of this buffer may denature many enzymes. Its use should be carefully considered and tested for compatibility with the specific enzyme under investigation.

Visualizations

Signaling Pathway and Experimental Workflow





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